![molecular formula C3H6N4O2S2 B14408517 Methyl [amino(nitroamino)methylidene]carbamodithioate CAS No. 82060-31-9](/img/structure/B14408517.png)
Methyl [amino(nitroamino)methylidene]carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [amino(nitroamino)methylidene]carbamodithioate is a complex organic compound that contains multiple functional groups, including amino, nitro, and carbamodithioate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [amino(nitroamino)methylidene]carbamodithioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl isothiocyanate with an appropriate amine to form the carbamodithioate structure. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [amino(nitroamino)methylidene]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Methyl [amino(nitroamino)methylidene]carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl [amino(nitroamino)methylidene]carbamodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isothiocyanate: Shares the isothiocyanate group but lacks the nitro and amino groups.
Aminocarbamodithioates: Compounds with similar carbamodithioate structures but different substituents.
Nitroamines: Compounds containing nitro and amino groups but lacking the carbamodithioate structure.
Uniqueness
Methyl [amino(nitroamino)methylidene]carbamodithioate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
82060-31-9 |
|---|---|
Molekularformel |
C3H6N4O2S2 |
Molekulargewicht |
194.2 g/mol |
IUPAC-Name |
methyl N-[amino(nitramido)methylidene]carbamodithioate |
InChI |
InChI=1S/C3H6N4O2S2/c1-11-3(10)5-2(4)6-7(8)9/h1H3,(H3,4,5,6,10) |
InChI-Schlüssel |
OSIDRCKYGONEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=S)N=C(N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


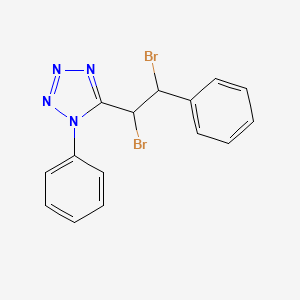
![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)



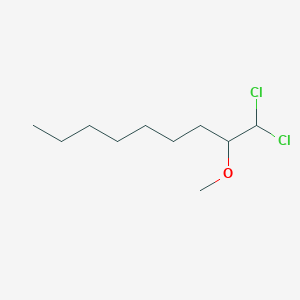
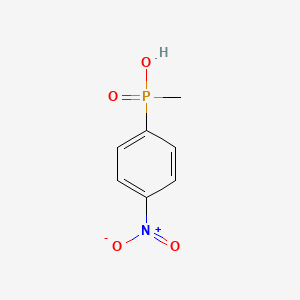
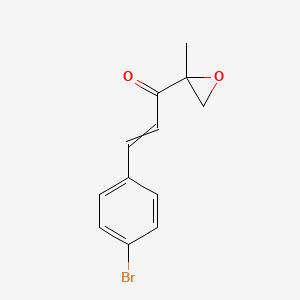
![{[(1-{2-[(E)-Phenyldiazenyl]phenyl}ethylidene)amino]oxy}acetic acid](/img/structure/B14408498.png)
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)
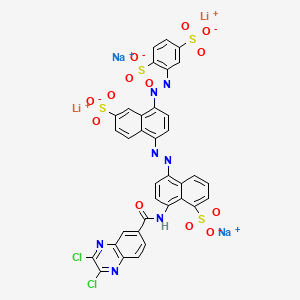
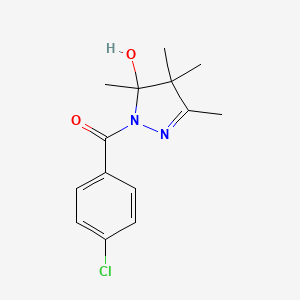
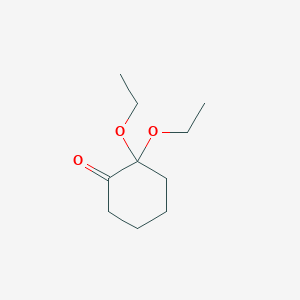
![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
